molecular formula C23H30N2O3 B2395596 1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol CAS No. 36115-66-9

1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol

Cat. No. B2395596
CAS RN: 36115-66-9
M. Wt: 382.504
InChI Key: GIPWGXKWWBAVSO-XVNBXDOJSA-N
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Description

The compound is a complex organic molecule that likely contains a phenol group (based on the “phenoxy” in the name), a methoxy group (from “methoxy”), a propenyl group (from “propenyl”), and a piperazinyl group (from “piperazinyl”). These groups are common in many organic compounds and can contribute various properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, given the presence of multiple functional groups. The exact structure would depend on the specific locations of these groups on the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Some general predictions can be made based on the functional groups present. For example, the presence of a phenol group suggests the compound might have a relatively high boiling point and be somewhat soluble in water .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Without more information, it’s difficult to provide a detailed safety analysis for this compound .

Future Directions

Future research on this compound would likely involve determining its specific structure and properties, synthesizing the compound, and studying its reactivity and potential applications .

properties

IUPAC Name

1-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-3-7-19-10-11-22(23(16-19)27-2)28-18-21(26)17-24-12-14-25(15-13-24)20-8-5-4-6-9-20/h3-11,16,21,26H,12-15,17-18H2,1-2H3/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPWGXKWWBAVSO-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol

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